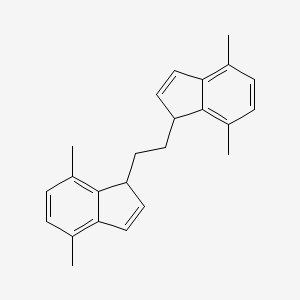phosphanium perchlorate CAS No. 122244-16-0](/img/structure/B14282431.png)
[Cyano(dibutylphosphoryl)methyl](triphenyl)phosphanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano(dibutylphosphoryl)methylphosphanium perchlorate is a complex organophosphorus compound It is characterized by the presence of a cyano group, a dibutylphosphoryl group, and a triphenylphosphanium moiety, all coordinated to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(dibutylphosphoryl)methylphosphanium perchlorate typically involves the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium salt. This salt is then reacted with a cyano-containing reagent under controlled conditions to introduce the cyano group. The final step involves the addition of perchloric acid to form the perchlorate salt. The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Cyano(dibutylphosphoryl)methylphosphanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents
Propriétés
Numéro CAS |
122244-16-0 |
|---|---|
Formule moléculaire |
C28H34ClNO5P2 |
Poids moléculaire |
562.0 g/mol |
Nom IUPAC |
[cyano(dibutylphosphoryl)methyl]-triphenylphosphanium;perchlorate |
InChI |
InChI=1S/C28H34NOP2.ClHO4/c1-3-5-22-31(30,23-6-4-2)28(24-29)32(25-16-10-7-11-17-25,26-18-12-8-13-19-26)27-20-14-9-15-21-27;2-1(3,4)5/h7-21,28H,3-6,22-23H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
WMHOQKMYEIFLTO-UHFFFAOYSA-M |
SMILES canonique |
CCCCP(=O)(CCCC)C(C#N)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[3-(Benzyloxy)propyl]-2,2-dimethyloxirane](/img/structure/B14282361.png)

![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)







![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)

![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
